molecular formula C7H16Cl2N2 B1469769 2,7-Diazaspiro[4.4]nonane dihydrochloride CAS No. 1394122-72-5

2,7-Diazaspiro[4.4]nonane dihydrochloride

Cat. No. B1469769
CAS RN: 1394122-72-5
M. Wt: 199.12 g/mol
InChI Key: HMRHZCZCCRKDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Diazaspiro[4.4]nonane dihydrochloride is a chemical compound with the linear formula C7H16Cl2N2 . It has a molecular weight of 199.12 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for 2,7-Diazaspiro[4.4]nonane dihydrochloride is 1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,7-Diazaspiro[4.4]nonane dihydrochloride is a white solid .

Scientific Research Applications

Improved Synthesis Methods

  • Diazaspiro[4.4] nonane has been synthesized from malononitrile through a series of nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction. This improved method offers higher efficiency and better yield (Ji Zhiqin, 2004).

Radioprotective Properties

  • 7,10-Ethano-1-thia-4,7-diazaspiro[4.5] decane dihydrochloride, a derivative, has shown potential radioprotective properties against lethal doses of X-radiation in mice, suggesting its potential in radioprotection (W. Shapiro, M. Tansy, S. Elkin, 1968).

Catalytic Asymmetric Synthesis

  • A catalytic asymmetric cascade enamine isomerization/spirocyclization/dearomatization process to construct spiroindolines using 2,7-diazaspiro[4.4]nonane has been developed, providing these compounds in diastereoselective and enantioselective manners (Zhiqiang Pan et al., 2020).

Antibacterial Activity

  • Fluoroquinolone antibacterials with 2,7-diazaspiro[4.4]nonane substitution exhibit potent Gram-positive and Gram-negative activity, highlighting its significance in antibiotic development (T. Culbertson et al., 1990).

Photochemical Properties

  • 1,4-Diazaspiro[4.4]nonane reacts under specific photochemical conditions, demonstrating its potential in photochemistry applications (A. Schönberg, E. Singer, P. Eckert, 1980).

Anticonvulsant Agent Research

  • 3-(4-Substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones have been studied for their potential as anticonvulsant agents, with studies focusing on their structural and spectroscopic properties (A. Lazić et al., 2017).

Osteoclast Activity Inhibition

  • Novel N-arylsufonamides featuring a diazaspiro[4,4]nonane nucleus have been reported to inhibit both mouse and human osteoclast activity and could potentially prevent pathological bone loss (Lucile Mounier et al., 2020).

Polymer Synthesis

  • Aromatic polyesters containing 1,6-diazaspiro[4,4]-nonane-2,7-dione have been synthesized, showing excellent thermal stability and potential in polymer chemistry (E. Bucio et al., 2005).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 2,7-Diazaspiro[4.4]nonane dihydrochloride can be found on the product page . The MSDS contains information about the potential hazards of the compound and safety precautions for handling and storage.

properties

IUPAC Name

2,7-diazaspiro[4.4]nonane;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-3-8-5-7(1)2-4-9-6-7;;/h8-9H,1-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRHZCZCCRKDBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diazaspiro[4.4]nonane dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 2
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 3
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 4
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 5
2,7-Diazaspiro[4.4]nonane dihydrochloride
Reactant of Route 6
2,7-Diazaspiro[4.4]nonane dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.